molecular formula C12H10N2O3 B3021103 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 55762-24-8

9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Cat. No.: B3021103
CAS No.: 55762-24-8
M. Wt: 230.22 g/mol
InChI Key: OAPMUFFGYRXTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a complex organic compound with the molecular formula C12H12N4O2. It is primarily used in proteomics research and has various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-8-4-3-7(12(16)17)6-9(8)13-10-2-1-5-14(10)11/h3-4,6H,1-2,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPMUFFGYRXTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368470
Record name 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55762-24-8
Record name 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinazoline derivatives, while reduction could lead to more saturated compounds.

Scientific Research Applications

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of derivatives of 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid. For example, a derivative identified as 5q was synthesized and evaluated for its ability to protect neuronal cells from NMDA-induced cytotoxicity. The findings indicated that 5q effectively attenuates calcium ion influx caused by NMDA receptor activation and suppresses the upregulation of NR2B subunits while enhancing the phosphorylation of ERK1/2 . This suggests that compounds in this class could be developed into new treatments for neurodegenerative diseases.

Protein Kinase Inhibition

The compound has also been investigated for its potential as a protein kinase inhibitor. In particular, it has shown promise in inhibiting key kinases involved in cancer and other diseases. For instance, research indicates that similar quinazoline derivatives can inhibit GSK-3 and Aurora-2 kinases, which are implicated in various cellular proliferation disorders including cancer and Alzheimer's disease . The structural features of this compound make it a suitable candidate for further development in this area.

Case Study 1: Neuroprotection in Cell Models

In vitro studies conducted on neuronal cell lines demonstrated that the application of 5q resulted in significant neuroprotection against excitotoxicity induced by NMDA. The compound not only reduced cell death but also modulated intracellular signaling pathways associated with neuroprotection. These findings provide a foundation for further exploration of this compound as a therapeutic agent for conditions such as stroke or traumatic brain injury.

Case Study 2: Antiproliferative Effects

Another study focused on the antiproliferative effects of related compounds on cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. The ability to selectively target specific kinases suggests that this compound may serve as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism of action for 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Biological Activity

The compound 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a member of the quinazoline family and has garnered interest due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₂N₄O₂
  • Molecular Weight : 240.25 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its interaction with various enzymes and its potential therapeutic applications.

Enzyme Inhibition

One of the notable activities of this compound is its inhibitory effect on monoamine oxidase (MAO) enzymes. MAO plays a crucial role in the metabolism of neurotransmitters and is a target for antidepressant drugs.

  • Inhibition Studies : Research indicates that derivatives of quinazoline compounds exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds similar to 9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline have shown IC50 values in the micromolar range against MAO enzymes .
CompoundTarget EnzymeIC50 (µM)Reference
This compoundMAO-A0.342
Similar Quinazoline DerivativeMAO-B0.028

Cytotoxicity and Genotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it exhibits selective cytotoxicity without significant genotoxic effects.

  • Cell Lines Tested : Various human cancer cell lines were used to evaluate cytotoxicity.
  • Results : The compound demonstrated a dose-dependent reduction in cell viability at higher concentrations while remaining non-genotoxic .

Case Study 1: Antidepressant Potential

A study investigated the potential of quinazoline derivatives as antidepressants by assessing their effects on MAO inhibition. The findings indicated that certain derivatives exhibited strong binding affinities and inhibition profiles comparable to known antidepressants.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound in breast cancer models. The results showed that treatment with this compound led to significant apoptosis in cancer cells while sparing normal cells from toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.